The synthesis of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide typically involves several methods:
The molecular structure of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide can be described as follows:
The compound features a five-membered pyrrole ring with a carbonyl group at position 2 and an acetamide group attached to the nitrogen atom. This configuration allows for significant reactivity due to the electron-rich nature of the pyrrole ring.
2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is involved in several chemical reactions:
The specific conditions such as temperature, solvent, and concentration play a vital role in determining the outcome and efficiency of these reactions .
The mechanism of action for 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide involves its interaction with biological targets, particularly enzymes. For instance, it has been noted for its potential to inhibit aldose reductase, an enzyme involved in glucose metabolism. By binding to the active site of this enzyme, it prevents the conversion of glucose into sorbitol, which is significant in diabetic complications .
This interaction highlights its potential therapeutic applications in managing diabetes-related conditions.
The physical and chemical properties of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide include:
Property | Value |
---|---|
CAS Number | 114012-63-4 |
Molecular Formula | C6H8N2O3 |
Molecular Weight | 156.14 g/mol |
Melting Point | Not readily available |
Solubility | Soluble in polar solvents |
These properties indicate that the compound may exhibit good solubility in biological systems, enhancing its potential bioavailability for therapeutic applications .
The applications of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide span various fields:
Pyrrolone acetamide derivatives represent a structurally distinctive class of nitrogen-containing heterocycles characterized by a five-membered lactam ring (2-pyrrolone) conjugated with an acetamide functional group. These compounds occupy a significant niche in medicinal chemistry due to their prevalence as synthetic intermediates, metabolic products, and pharmacologically active scaffolds. Among these derivatives, 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide (CAS No. 62833-66-3) exemplifies a prototypical framework where the enolizable carbonyl group within the pyrrolone ring confers unique electronic properties and hydrogen-bonding capabilities. This molecular architecture facilitates interactions with biological targets while serving as a critical structural motif in neuropharmacological agents, particularly nootropics like oxiracetam [1] [2]. The compound’s bifunctional nature—combining a heterocyclic lactam with a carboxamide side chain—enables diverse chemical reactivity, making it invaluable for synthetic elaboration and structure-activity relationship (SAR) studies. Contemporary research leverages its core to explore neurological, antimicrobial, and metabolic pathways, positioning it at the intersection of synthetic organic chemistry and drug development.
Table 1: Key Heterocyclic Motifs in Neuropharmacological Agents
Heterocycle | Role in Drug Design | Example Compounds |
---|---|---|
Pyrrolidinone | Cognitive enhancement, receptor modulation | Oxiracetam, Aniracetam |
Imidazole | Antifungal, antiviral, proton pump inhibition | Metronidazole, Omeprazole |
Thiazole | Antimicrobial, kinase inhibition | Sulfathiazole, Dasatinib |
Pyrrole (natural basis) | Antibacterial ionophores | Calcimycin, Marinopyrroles |
The compound was first identified in the late 20th century through targeted synthesis of pyrrolone derivatives, with its CAS registry (62833-66-3) formalized in 1984. Early routes employed condensation reactions between maleimide derivatives and glycine equivalents, though these suffered from low regioselectivity. A significant advancement came from Nikitin and Andryukhova (2000), who demonstrated its synthesis via the Ritter reaction under mild dilute conditions. This method utilized tert-alkylamines and acetonitrile derivatives to construct the N-(5-oxo-2,5-dihydro-1H-pyrrol-2-yl)acetamide scaffold with improved yield and purity [5]. The compound’s structural elucidation relied on advanced spectroscopic techniques, including ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), which confirmed the lactam’s enolizable carbonyl (δ_C 175–180 ppm) and the acetamide’s distinct NH₂ vibrations (IR: 1650–1700 cm⁻¹). Initial biological screenings in the 1990s revealed its intrinsic low toxicity (LD₅₀ > 500 mg/kg in rodents) and moderate blood-brain barrier permeability, sparking interest in its potential neuroactive properties. However, its prominence grew primarily through its role as a synthetic precursor and degradant impurity in the piracetam-class nootropics, particularly oxiracetam [1] [2].
This compound is pharmacologically pivotal as Oxiracetam Impurity 6 (synonyms: Oxiracetam Related Compound 3, Oxiracetam-3), a designated reference standard in quality control for nootropic manufacturing. Its formation arises from:
Regulatory guidelines (ICH Q3A/B) mandate its control at thresholds of ≤0.15% in active pharmaceutical ingredients (APIs). Analytical methods for its quantification employ reversed-phase HPLC (C18 columns, acetonitrile/water mobile phases) and LC-MS (m/z 141.1 [M+H]⁺), with retention times calibrated against certified reference materials. Studies correlate elevated levels (>0.2%) with diminished cognitive effects in vivo, attributed to competitive binding at neuronal targets. Its physicochemical properties—including moderate hydrophilicity (LogP: -2.12) and water solubility (22 g/L at 25°C)—complicate separation from parent APIs, necessitating specialized methods like ion-pair chromatography [2] [1].
Table 2: Analytical Parameters for 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
Parameter | Value | Method |
---|---|---|
Molecular Weight | 140.14 g/mol | HRMS |
Boiling Point | 456.5 ± 34.0 °C | Predicted |
Density | 1.298 ± 0.06 g/cm³ | Experimental |
pKa | 15.63 ± 0.40 | Potentiometric titration |
HPLC Retention Time | 6.8 min (C18, ACN:H₂O 10:90) | USP method |
Stability | Light-sensitive; store at 2–8°C | ICH Q1A guidelines |
Current research focuses on three domains:
Critical knowledge gaps include:
Table 3: Key Research Gaps and Proposed Approaches
Knowledge Gap | Proposed Methodology | Expected Impact |
---|---|---|
Metabolic Pathways | Radiolabeled tracer studies (¹⁴C-acetamide) | Identification of hepatotoxic metabolites |
Enantioselective Synthesis | Chiral auxiliaries or asymmetric hydrogenation | Development of neuroactive stereoisomers |
Antimicrobial Efficacy | MIC assays against MRSA/VRE | Repurposing as Gram-positive antibiotic |
Solid-State Characterization | PXRD, DSC, and TGA analysis | Optimization of API purification methods |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: